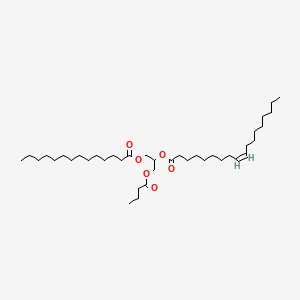

1-Myristin-2-Olein-3-Butyrin

Beschreibung

Eigenschaften

IUPAC Name |

(1-butanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O6/c1-4-7-9-11-13-15-17-18-19-20-22-24-26-28-30-33-39(42)45-36(34-43-37(40)31-6-3)35-44-38(41)32-29-27-25-23-21-16-14-12-10-8-5-2/h18-19,36H,4-17,20-35H2,1-3H3/b19-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVAZCZKBJZSMH-HNENSFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Synthesis of 1 Myristin 2 Olein 3 Butyrin and Structured Triacylglycerols

Endogenous Pathways of Asymmetric Triacylglycerol Biosynthesis

The endogenous synthesis of asymmetric triacylglycerols (TAGs) like 1-Myristin-2-Olein-3-Butyrin is a complex, multi-step process primarily occurring in the endoplasmic reticulum. wikilectures.eu This process relies on the sequential acylation of a glycerol (B35011) backbone by specific enzymes that exhibit distinct substrate preferences, leading to a non-random distribution of fatty acids on the glycerol molecule. nih.govwikipedia.org

Glycerol-3-Phosphate Pathway and Acyltransferase Specificity

The predominant route for the de novo synthesis of triacylglycerols in most tissues, including the liver and adipose tissue, is the sn-glycerol-3-phosphate pathway, also known as the Kennedy pathway. pnas.orglibretexts.org This pathway commences with the acylation of glycerol-3-phosphate (G3P).

The synthesis involves three sequential acylation steps:

Formation of Lysophosphatidic Acid (LPA): The pathway is initiated by glycerol-3-phosphate acyltransferase (GPAT), which esterifies a fatty acyl-CoA to the sn-1 position of G3P. nih.govresearchgate.net There are multiple GPAT isoforms, and their specificity is a key determinant of the final TAG structure. nih.govresearchgate.net For instance, GPAT1 shows a preference for saturated fatty acids like palmitoyl-CoA and stearoyl-CoA at the sn-1 position. nih.gov This specificity suggests that in the synthesis of this compound, an isoform with a preference for myristoyl-CoA would acylate the sn-1 position.

Formation of Phosphatidic Acid (PA): The second acylation is catalyzed by 1-acyl-glycerol-3-phosphate acyltransferase (AGPAT or LPAAT). This enzyme adds a second fatty acyl-CoA, typically an unsaturated one, to the sn-2 position of lysophosphatidic acid. aocs.orgresearchgate.net This step is crucial for establishing the asymmetry of the TAG. In the case of this compound, LPAAT would specifically incorporate oleic acid at the sn-2 position.

Formation of Diacylglycerol (DAG): The resulting phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase (PAP), also known as lipin, to yield sn-1,2-diacylglycerol. libretexts.orgaocs.org

The substrate preferences of these acyltransferases are fundamental to creating the specific arrangement of fatty acids found in asymmetric TAGs. aocs.org

| Enzyme | Abbreviation | Reaction Step | Typical Substrate Specificity | Relevance to this compound Synthesis |

|---|---|---|---|---|

| Glycerol-3-Phosphate Acyltransferase | GPAT | Glycerol-3-Phosphate → Lysophosphatidic Acid | Prefers saturated fatty acids (e.g., palmitoyl-CoA, stearoyl-CoA) at the sn-1 position. nih.gov | Catalyzes the addition of myristic acid to the sn-1 position. |

| 1-Acyl-Glycerol-3-Phosphate Acyltransferase | AGPAT / LPAAT | Lysophosphatidic Acid → Phosphatidic Acid | Prefers unsaturated fatty acids (e.g., oleoyl-CoA, linoleoyl-CoA) at the sn-2 position. aocs.org | Catalyzes the addition of oleic acid to the sn-2 position. |

| Phosphatidic Acid Phosphatase | PAP / Lipin | Phosphatidic Acid → Diacylglycerol | Removes the phosphate (B84403) group from phosphatidic acid. libretexts.org | Produces the 1-myristoyl-2-oleoyl-glycerol intermediate. |

Monoacylglycerol Acyltransferase (MGAT) and Diacylglycerol Acyltransferase (DGAT) Activities in Asymmetric Triacylglycerol Assembly

The final stage of triacylglycerol synthesis involves the acylation of diacylglycerol (DAG). This can also be initiated from a different pathway prominent in the intestine, the monoacylglycerol pathway. pnas.orgabdominalkey.com

Monoacylglycerol Acyltransferase (MGAT): In the intestine, dietary fats are absorbed primarily as sn-2-monoacylglycerols (MAGs). abdominalkey.com Monoacylglycerol acyltransferase (MGAT) enzymes catalyze the acylation of these MAGs to form DAG. patsnap.comnih.gov This pathway is particularly important for the re-synthesis of TAGs from digested fats. There are multiple MGAT isoforms with distinct tissue distributions and functions. researchgate.netpatsnap.com

Diacylglycerol Acyltransferase (DGAT): The final and committed step in both the glycerol-3-phosphate and monoacylglycerol pathways is the acylation of DAG to form TAG, a reaction catalyzed by diacylglycerol acyltransferase (DGAT). researchgate.netnih.gov Two main DGAT enzymes, DGAT1 and DGAT2, have been identified. They are genetically unrelated and possess different catalytic properties and subcellular localizations. abdominalkey.com DGAT is responsible for adding the third fatty acid to the sn-3 position. For the synthesis of this compound, DGAT would catalyze the esterification of butyric acid (as butyryl-CoA) to the sn-3 position of the 1-myristoyl-2-oleoyl-glycerol intermediate. The specificity of the DGAT isoform for short-chain fatty acids like butyric acid is a critical factor in the formation of this specific structured TAG.

The coordinated activities of GPAT, LPAAT, and DGAT ensure the precise and asymmetric positioning of different fatty acids onto the glycerol backbone. nih.gov

Fatty Acyl Chain Elongation and Desaturation Processes Relevant to Triacylglycerol Synthesis

The fatty acids required for TAG synthesis, such as myristic, oleic, and butyric acids, are supplied as their coenzyme A (CoA) derivatives. Their availability is regulated by both dietary intake and endogenous synthesis, which involves elongation and desaturation processes. basicmedicalkey.comnih.gov

De Novo Synthesis: Fatty acid synthesis in the cytosol primarily produces palmitate (16:0). wikilectures.eubasicmedicalkey.com

Elongation: Palmitate can be elongated by enzymes in the endoplasmic reticulum to form longer-chain saturated fatty acids like stearic acid (18:0). wikilectures.euimrpress.com This process involves the sequential addition of two-carbon units.

Desaturation: Desaturase enzymes, also located in the endoplasmic reticulum, introduce double bonds into fatty acyl chains. basicmedicalkey.com The synthesis of oleic acid (18:1), the acyl group at the sn-2 position of the target molecule, occurs via the action of stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the Δ9 position of stearic acid. basicmedicalkey.comimrpress.com

These modification pathways provide the specific pool of activated fatty acids (myristoyl-CoA, oleoyl-CoA, and butyryl-CoA) necessary for the acyltransferases to build a structured TAG like this compound.

Directed Enzymatic Synthesis Strategies for Asymmetric Triacylglycerols

Due to the specific health and physical properties of structured triacylglycerols, significant research has focused on their targeted synthesis using enzymes, particularly lipases. mdpi.com These methods offer high specificity under mild reaction conditions. ftb.com.hr

Lipase-Catalyzed Acidolysis for Fatty Acyl Incorporation

Acidolysis is an enzymatic reaction where the fatty acids of a triacylglycerol are exchanged with a free fatty acid. ftb.com.hr This method is widely used for producing structured lipids. mdpi.com By using sn-1,3 specific lipases, it is possible to selectively replace the fatty acids at the outer positions (sn-1 and sn-3) of a TAG while preserving the fatty acid at the sn-2 position. acs.orgacs.org

For the synthesis of a molecule like this compound, one could start with a triacylglycerol rich in oleic acid, such as triolein (B1671897) or high-oleic sunflower oil. Using a 1,3-specific lipase (B570770), such as that from Rhizomucor miehei (Lipozyme RM IM), the oil would be reacted with myristic acid and butyric acid. nih.gov The lipase would catalyze the removal of oleic acid from the sn-1 and sn-3 positions and the incorporation of myristic and butyric acids. Reaction parameters such as temperature, substrate molar ratio, and water content are optimized to maximize the incorporation of the desired fatty acids. acs.orgnih.gov

Enzymatic Interesterification for Fatty Acyl Redistribution

Enzymatic interesterification is another powerful technique for restructuring TAGs. nih.gov This process involves the exchange of acyl groups between different esters, such as between two types of triacylglycerols or between a triacylglycerol and a fatty acid ester.

Similar to acidolysis, sn-1,3 specific lipases are employed to rearrange the fatty acids at the sn-1 and sn-3 positions, leading to the formation of new TAG species. mdpi.comnih.gov To synthesize this compound, one could perform an interesterification reaction between a source of oleic acid at the sn-2 position (e.g., high-oleic oil) and sources of myristic and butyric acids, such as trimyristin (B1681580) and tributyrin, or their respective fatty acid ethyl esters. nih.gov The use of fatty acid esters instead of free fatty acids can sometimes lead to faster reaction rates. This method allows for the production of highly specific structured TAGs with considerable commercial potential. mdpi.com

| Enzymatic Strategy | Description | Example Substrates for Synthesis | Commonly Used Lipase | Key Research Findings |

|---|---|---|---|---|

| Lipase-Catalyzed Acidolysis | Exchange of acyl groups between a TAG and a free fatty acid. mdpi.comftb.com.hr | High-oleic oil (source of olein), free myristic acid, and free butyric acid. | Immobilized sn-1,3 specific lipase from Rhizomucor miehei (e.g., Lipozyme RM IM). acs.orgnih.gov | Incorporation is influenced by temperature, flow rate, and substrate molar ratio. Can achieve high yields of the desired structured lipid. acs.orgnih.gov |

| Enzymatic Interesterification | Redistribution of fatty acids between different TAGs or between a TAG and a fatty acid ester. nih.gov | High-oleic oil, and myristic/butyric acid esters (e.g., ethyl myristate, ethyl butyrate). | Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM). nih.gov | Offers high reaction rates and avoids potential inhibition from high concentrations of free fatty acids. Allows for the creation of novel TAG structures not found in nature. |

Enzymatic Esterification for Triacylglycerol Construction

Enzymatic esterification is a pivotal strategy for the synthesis of structured triacylglycerols (STAGs), offering a high degree of control over the final product's composition and structure. This biocatalytic approach utilizes lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) to catalyze the formation of ester bonds between a glycerol backbone and fatty acids. nottingham.ac.ukhep.com.cn The reaction is the reverse of hydrolysis and is favored in micro-aqueous or solvent-free systems where water activity is low. dss.go.th This method is particularly advantageous for incorporating specific fatty acids at desired positions on the glycerol molecule, a feat that is challenging to achieve through conventional chemical methods. ocl-journal.org

The synthesis of STAGs via enzymatic esterification can be performed through several routes, including direct esterification of glycerol with free fatty acids, or the esterification of mono- and diacylglycerols. nih.govresearchgate.net For instance, the production of medium- and long-chain triacylglycerols (MLCTs) can be achieved by the esterification of glycerol with a mixture of medium-chain fatty acids (MCFAs) and long-chain fatty acids (LCFAs). mdpi.com The choice of lipase is critical as its specificity will dictate which fatty acids are incorporated and at which positions. researchgate.net

Research has demonstrated the feasibility of synthesizing various STAGs using enzymatic esterification. For example, structured lipids containing branched-chain fatty acids (BCFAs) have been synthesized by the enzymatic esterification of BCFAs and glycerol. nih.gov In one study, Lipozyme 435 was identified as an effective lipase for this reaction, leading to a high purity of BCFA-enriched TAGs. nih.gov The reaction conditions, such as temperature, substrate molar ratio, and enzyme load, are crucial parameters that need to be optimized to maximize the yield and purity of the desired STAG. mdpi.com

The table below summarizes the results of a study on the enzymatic synthesis of structured lipids via esterification, highlighting the impact of different lipases and reaction conditions.

| Lipase | Substrates | Key Finding | Reference |

| Novozyme 435 | Triacetin and Camellia Oil Fatty Acid Methyl Esters | More suitable for the synthesis of structured lipids with long-chain and short-chain acyl residues compared to Lipozyme RM IM. Optimal conditions: 3:1 molar ratio of FAMEs to triacetin, 50°C, 4% (w/v) lipase amount. | mdpi.com |

| Lipozyme 435 | Branched-Chain Fatty Acids and Glycerol | Effective for synthesizing high-purity BCFA-enriched structured TAGs. | nih.gov |

| Lipase from Rhizopus oryzae | sn-2 Monoacylglycerols and Fatty Acid Ethyl Esters | Gave better results for the synthesis of structured TAGs with arachidonic acid at the sn-2 position and capric and lauric acids at the sn-1,3 positions compared to lipases from Thermomyces lanuginosus and Rhizomucor miehei. | mdpi.com |

Multi-step Enzymatic Catalysis Approaches for Specific Isomers

The synthesis of specific triacylglycerol isomers, such as this compound, where different fatty acids are located at each of the three positions of the glycerol backbone, often requires multi-step enzymatic catalysis. This approach allows for the sequential introduction of fatty acids, providing precise control over the final molecular structure. mdpi.comdntb.gov.ua

A common multi-step strategy involves the following general steps:

Production of a specific monoacylglycerol (MAG) or diacylglycerol (DAG): This can be achieved through the selective hydrolysis of a starting triacylglycerol using a 1,3-specific lipase to produce sn-2 monoacylglycerols. mdpi.com Alternatively, direct esterification of glycerol with a specific fatty acid can yield a MAG.

Purification of the intermediate: The resulting MAG or DAG is often purified to remove unreacted substrates and byproducts, ensuring the specificity of the subsequent esterification step.

Esterification with the next fatty acid(s): The purified intermediate is then esterified with other fatty acids using a lipase. The choice of lipase and its specificity is crucial at this stage to ensure the fatty acid is added to the desired position. researchgate.net

For the synthesis of a triacylglycerol like this compound, a hypothetical multi-step enzymatic approach could be:

Step 1: Synthesis of sn-2 oleoylglycerol. This could be achieved by the alcoholysis of a triolein-rich oil with a 1,3-specific lipase to produce 2-oleoylglycerol.

Step 2: Esterification with myristic acid. The purified 2-oleoylglycerol is then esterified with myristic acid. A non-specific lipase or a lipase that favors the sn-1 position could be used. This would result in a mixture of 1-myristoyl-2-oleoyl-glycerol and 1,3-dimyristoyl-2-oleoyl-glycerol.

Step 3: Esterification with butyric acid. The final step would involve the esterification of the 1-myristoyl-2-oleoyl-glycerol with butyric acid, ideally using a lipase with a preference for the sn-3 position, to yield this compound.

A study on the synthesis of structured TAGs containing medium-chain fatty acids at the sn-1,3 positions and a long-chain fatty acid at the sn-2 position (MLM-TAG) utilized a two-step process. mdpi.com First, sn-2 monoacylglycerols were produced from the ethanolysis of an arachidonic acid-rich oil. mdpi.com Subsequently, these sn-2 MAGs were esterified with fatty acid ethyl esters from coconut oil. mdpi.com

The following table presents data from a two-step enzymatic synthesis of structured triacylglycerols.

| Reaction Step | Enzyme | Substrates | Product | Key Outcome | Reference |

| Ethanolysis | Novozym 435 | Arachidonic acid-rich oil and ethanol | sn-2 Monoacylglycerols (sn-2 MAG) | Highest yield of sn-2 MAG (23.3 mol%) after 1 hour at 25°C. | mdpi.com |

| Esterification | Rhizopus oryzae lipase | sn-2 MAG and fatty acid ethyl esters from coconut oil | Structured TAGs | sn-2 position mainly esterified with arachidonic acid (34.8%), and sn-1,3 positions mainly with capric and lauric acids (35.1%). | mdpi.com |

Regio- and Stereospecificity of Lipases in Triacylglycerol Synthesis

The regio- and stereospecificity of lipases are fundamental to their utility in the synthesis of structured triacylglycerols. nottingham.ac.uknih.gov Regiospecificity refers to the ability of a lipase to discriminate between the different positions (sn-1, sn-2, and sn-3) on the glycerol backbone, while stereospecificity is the ability to differentiate between the sn-1 and sn-3 positions, which are stereochemically non-equivalent. dss.go.thdss.go.thnih.gov

Lipases can be broadly classified based on their regioselectivity:

sn-1,3-specific lipases: These are the most common type of lipases used in STAG synthesis. nih.govmdpi.com They selectively catalyze reactions at the outer sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact. nottingham.ac.ukdss.go.th This specificity is crucial for producing MLM-type structured lipids, where a long-chain fatty acid is maintained at the sn-2 position while medium-chain fatty acids are introduced at the sn-1 and sn-3 positions. Examples of sn-1,3-specific lipases include those from Rhizomucor miehei and Thermomyces lanuginosus. mdpi.commdpi.com

sn-2-specific lipases: Lipases that exclusively act on the sn-2 position are rare in nature. nottingham.ac.ukdss.go.th

Fatty acid specific lipases: Some lipases also exhibit specificity towards certain types of fatty acids, such as those with a particular chain length or degree of unsaturation. For example, the lipase from Geotrichum candidum shows a preference for oleic, palmitoleic, linoleic, and α-linolenic acids. nottingham.ac.uk

The stereoselectivity of lipases, particularly the preference for the sn-1 over the sn-3 position, has been observed in several studies. For instance, the lipase from Rhizomucor miehei was found to be more active at the sn-1 position of tripalmitin (B1682551) during acidolysis with oleic acid, leading to the synthesis of the chiral triglyceride 1-oleoyl-2,3-dipalmitoyl-sn-glycerol. dss.go.th This stereoselectivity can be influenced by reaction conditions such as water activity. dss.go.th

The table below provides examples of lipases and their specificities.

| Lipase Source | Regiospecificity | Stereospecificity | Application in TAG Synthesis | Reference(s) |

| Rhizomucor miehei | sn-1,3 | Prefers sn-1 over sn-3 | Synthesis of chiral triglycerides and MLM-type structured lipids. | dss.go.thmdpi.com |

| Thermomyces lanuginosus | sn-1,3 | - | Synthesis of MLM-type structured lipids. | mdpi.com |

| Candida rugosa | Non-specific | - | Complete hydrolysis of TAGs, random interesterification. | nottingham.ac.ukmdpi.com |

| Geotrichum candidum | - | - | Preferential release of specific unsaturated fatty acids. | nottingham.ac.uk |

| Pancreatic Lipase | sn-1,3 | Greater affinity for sn-1 over sn-3 | Hydrolysis of dietary fats. | nih.gov |

Metabolic Fates and Turnover of Asymmetric Triacylglycerols Focusing on General Mechanisms

Catabolism of Triacylglycerol-Rich Lipoproteins and Intracellular Lipid Droplets

The catabolism of TAGs is a sequential process involving several key lipases, whether the TAGs are circulating in lipoproteins or stored within cellular lipid droplets. scielo.br

Triacylglycerols are transported through the blood within lipoproteins such as chylomicrons and very-low-density lipoproteins (VLDL). numberanalytics.com Lipoprotein Lipase (B570770) (LPL) is a crucial enzyme expressed on the surface of endothelial cells lining the capillaries of tissues like adipose tissue, heart, and skeletal muscle. mdpi.com LPL's primary role is to hydrolyze the TAGs in these circulating lipoproteins. numberanalytics.comuniprot.org The enzyme acts as a homodimer and requires apolipoprotein C-II (ApoC-II) as a cofactor for its activity. numberanalytics.comuniprot.org

LPL-mediated hydrolysis breaks down TAGs into free fatty acids and monoacylglycerols, which are then taken up by the surrounding tissues for energy or storage. numberanalytics.com LPL generally hydrolyzes fatty acids from the sn-1 and sn-3 positions of the glycerol (B35011) backbone. aocs.org In the case of 1-Myristin-2-Olein-3-Butyrin, LPL would preferentially cleave the myristic acid from the sn-1 position and the short-chain butyric acid from the sn-3 position. This would release these two fatty acids and a 2-oleoyl-glycerol molecule. The specificity for larger, triglyceride-rich lipoproteins is conferred by the enzyme's C-terminal domain. wikipedia.org

Within cells, particularly adipocytes, TAGs are stored in lipid droplets. wikipedia.org The initial, rate-limiting step in the breakdown of these stored TAGs is catalyzed by Adipose Triglyceride Lipase (ATGL). wikipedia.orgnih.gov ATGL is primarily responsible for hydrolyzing TAGs to produce diacylglycerols (DAGs) and a free fatty acid. nih.govpnas.org

ATGL shows a preference for hydrolyzing long-chain fatty acids and has a modest preference for unsaturated over saturated fatty acids. pnas.org Under basal conditions, ATGL preferentially hydrolyzes the ester bond at the sn-2 position; however, upon stimulation by its co-activator, CGI-58, its selectivity expands to include the sn-1 position. nih.govnih.gov For this compound, ATGL would likely initiate hydrolysis by cleaving one of the fatty acids, contributing to the generation of a diacylglycerol intermediate.

Following the action of ATGL, Hormone-Sensitive Lipase (HSL) plays a major role in the subsequent steps of lipolysis. wikipedia.org While HSL can hydrolyze a wide range of substrates, including TAGs, monoacylglycerols, and cholesteryl esters, its primary function in the lipolytic cascade is the hydrolysis of diacylglycerols (DAGs) into monoacylglycerols (MAGs) and a free fatty acid. pnas.orgnih.gov The activity of HSL against DAGs is approximately 10-fold higher than its activity against TAGs. nih.gov

In the breakdown of this compound, once ATGL generates a diacylglycerol (e.g., 1-myristoyl-2-oleoyl-glycerol or 2-oleoyl-3-butyryl-glycerol), HSL would efficiently hydrolyze this intermediate to produce a monoacylglycerol (likely 2-oleoyl-glycerol) and another fatty acid (myristic acid or butyric acid). HSL activity is tightly regulated by hormones like catecholamines and insulin (B600854), which control its phosphorylation state and translocation from the cytosol to the lipid droplet surface. nih.govnumberanalytics.com

The final step in the complete breakdown of triacylglycerols is catalyzed by Monoglyceride Lipase (MGL). wikipedia.org MGL is a serine hydrolase that specifically hydrolyzes monoacylglycerols to release the final fatty acid and a glycerol molecule. scielo.brnih.gov It does not exhibit significant activity towards TAGs or DAGs. scielo.braocs.org

After the sequential action of ATGL and HSL on this compound, the resulting monoacylglycerol, 2-oleoyl-glycerol, would be hydrolyzed by MGL. nih.gov This final reaction releases oleic acid and glycerol, completing the catabolism of the original TAG molecule. nih.govoncotarget.com The products, free fatty acids and glycerol, can then be used by the cell for various metabolic purposes. nih.gov

Table 1: Key Enzymes in Triacylglycerol Catabolism

| Enzyme | Primary Substrate(s) | Primary Product(s) | Cellular Location/Context |

|---|---|---|---|

| Lipoprotein Lipase (LPL) | Triacylglycerols in lipoproteins (Chylomicrons, VLDL) | Free Fatty Acids, Monoacylglycerols | Endothelial cell surface in circulation mdpi.com |

| Adipose Triglyceride Lipase (ATGL) | Triacylglycerols (TAGs) in lipid droplets | Diacylglycerols (DAGs), Free Fatty Acids | Cytosol / Lipid droplet surface nih.govpnas.org |

| Hormone-Sensitive Lipase (HSL) | Diacylglycerols (DAGs) | Monoacylglycerols (MAGs), Free Fatty Acids | Cytosol / Lipid droplet surface wikipedia.orgnih.gov |

| Monoglyceride Lipase (MGL) | Monoacylglycerols (MAGs) | Glycerol, Free Fatty Acids | Cytosol, Plasma membrane, Lipid droplet scielo.brnih.gov |

Hormone-Sensitive Lipase (HSL) and Diacylglycerol Processing

Intracellular Trafficking and Compartmentalization of Triacylglycerols

The storage and mobilization of TAGs are tightly linked to their trafficking and compartmentalization within specialized organelles.

Lipid droplets are highly dynamic cellular organelles responsible for the storage of neutral lipids, primarily triacylglycerols and cholesteryl esters. wikipedia.orgoup.com They consist of a neutral lipid core surrounded by a phospholipid monolayer and a coat of various proteins, notably the perilipin family. wikipedia.organnualreviews.org

The biogenesis of lipid droplets begins in the endoplasmic reticulum (ER), where TAGs, such as this compound, are synthesized. These newly synthesized lipids accumulate between the two leaflets of the ER membrane. researchgate.net Once a sufficient amount has accumulated, this lipid lens buds off from the ER, forming a nascent lipid droplet that is released into the cytoplasm. researchgate.net

These droplets are not static storage depots; they are active organelles that constantly interact with other cellular components. oup.com They can grow through fusion with other droplets or by local synthesis of TAGs on their surface. The mobilization of stored fats, as described in the catabolism section, involves the recruitment of lipases like ATGL and HSL to the droplet surface. oup.comnih.gov This process is regulated by the perilipin proteins on the droplet surface, which act as gatekeepers, controlling the access of lipases to the stored TAGs. oup.commdpi.com The efficient trafficking and turnover of lipids within these droplets are crucial for maintaining cellular energy balance and preventing lipotoxicity, which can result from the accumulation of excess free fatty acids. wikipedia.orgnih.gov

Molecular Interactions of Lipid Droplets with Endoplasmic Reticulum and Peroxisomes

Triacylglycerols, such as this compound, are stored within cells in specialized organelles called lipid droplets (LDs). The lifecycle and metabolic activity of these droplets are critically dependent on their direct physical interactions with other organelles, primarily the endoplasmic reticulum (ER) and peroxisomes. nih.gov

Lipid droplets originate from the ER, which provides the necessary enzymes and lipid precursors for their biogenesis. nih.gov Throughout their existence, LDs often remain tethered to the ER, forming unique ER-LD junctions. These contact sites are not static but are dynamic hubs that facilitate the bidirectional flow of lipids and proteins, allowing for the growth of the lipid droplet or the mobilization of its stored fats. For a molecule like this compound, its synthesis would involve enzymes located in the ER membrane, with the final molecule budding off to form or expand a lipid droplet while potentially maintaining a connection to its parent organelle.

The interaction between lipid droplets and peroxisomes is fundamental for the catabolism of the stored fatty acids. nih.govfrontiersin.org Peroxisomes are key sites for the β-oxidation of fatty acids, and their close proximity to LDs allows for the efficient channeling of fatty acids released during lipolysis. frontiersin.org This relationship can be so intimate as to involve membrane fusion. mdpi.com Studies have described the formation of "pexopodia," which are monolayer protrusions from the peroxisome that invaginate into the lipid droplet's core. mdpi.com This process is thought to be facilitated by the free fatty acids generated from the breakdown of triacylglycerols within the droplet. mdpi.com In the context of this compound, the myristic and oleic acids, once hydrolyzed from the glycerol backbone, could be directly transferred to peroxisomes for oxidation through these specialized contact sites.

These organelle interactions are orchestrated by specific protein tethering complexes that hold the membranes in close apposition, enabling the transfer of metabolites and ions and regulating organelle trafficking and function. nih.gov The coordination between the ER (site of synthesis), lipid droplets (site of storage), and peroxisomes (site of degradation) is essential for maintaining cellular lipid homeostasis.

Regulatory Mechanisms of Triacylglycerol Metabolism

The synthesis, storage, and breakdown of triacylglycerols are tightly regulated processes governed by a complex network of signaling pathways and transcriptional controls.

Transcriptional Regulation via Nuclear Receptors (e.g., FXR, PPAR-α, SREBP-1c)

The metabolism of triacylglycerols is largely controlled at the transcriptional level by a group of nutrient-sensing nuclear receptors and transcription factors. Key among these are the Farnesoid X Receptor (FXR), Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).

SREBP-1c is considered a master regulator of lipogenesis, promoting the synthesis of fatty acids and triacylglycerols. mdpi.comjci.org When activated, typically in a fed state or in response to insulin, SREBP-1c upregulates the expression of genes encoding key lipogenic enzymes. mdpi.com

PPAR-α acts as a primary sensor for fatty acids and predominantly controls their catabolism. mdpi.com It is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver. mdpi.com During periods of fasting, elevated free fatty acids activate PPAR-α, leading to the induction of genes involved in fatty acid uptake, transport, and β-oxidation in both mitochondria and peroxisomes. mdpi.comescholarship.org

FXR is a nuclear receptor primarily activated by bile acids. mdpi.comjci.org Its activation plays a crucial role in reducing hepatic triglyceride levels. FXR achieves this, in part, by downregulating the expression of SREBP-1c and upregulating PPAR-α, thereby shifting the metabolic balance from lipid storage to lipid oxidation. mdpi.comjci.org

Table 1: Key Transcriptional Regulators of Triacylglycerol Metabolism

| Regulator | Primary Activator(s) | Primary Function in Lipid Metabolism | Key Target Genes |

|---|---|---|---|

| SREBP-1c | Insulin, LXR activation | Promotes fatty acid and triacylglycerol synthesis (Lipogenesis) | ACC, FASN, SCD1 mdpi.com |

| PPAR-α | Fatty acids, Fibrates | Promotes fatty acid uptake, transport, and oxidation (Lipolysis/β-oxidation) | FATP, CD36, CPT1α, ACOX mdpi.com |

| FXR | Bile acids | Suppresses lipogenesis and promotes fatty acid oxidation | Downregulates SREBP-1c, upregulates PPARα mdpi.comjci.org |

Post-Translational Modification and Enzyme Activation in Triacylglycerol Turnover

Beyond transcriptional control, the activity of enzymes directly involved in triacylglycerol metabolism is fine-tuned by post-translational modifications (PTMs). thermofisher.com PTMs are covalent chemical alterations to proteins following their synthesis, which can dramatically change their stability, localization, and enzymatic activity. wikipedia.org

These modifications are mediated by a host of enzymes, such as kinases, phosphatases, and transferases, and can be reversible. thermofisher.com Common PTMs include phosphorylation, glycosylation, ubiquitination, and lipidation. thermofisher.comwikipedia.org For instance, the phosphorylation state of key enzymes in triacylglycerol turnover, such as hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL), is a critical switch that controls their activity, thereby regulating the rate of lipolysis.

Lipidation, the covalent attachment of a lipid moiety to a protein, is another PTM of high relevance. caymanchem.com Modifications like N-myristoylation (the attachment of myristic acid) and S-palmitoylation can increase a protein's hydrophobicity, often targeting it to cellular membranes where its substrates, like triacylglycerols, reside. caymanchem.commdpi.com The enzymes responsible for synthesizing and remodeling this compound are themselves subject to such PTMs, which serve as a rapid and direct mechanism to control metabolic flux in response to cellular signals. thermofisher.com

Asymmetric Triacylglycerol Remodeling and Positional Fatty Acyl Exchange

The specific positioning of fatty acids on the glycerol backbone of a triacylglycerol (TAG) molecule is not random and has significant metabolic implications. nih.govjst.go.jp this compound is an asymmetric TAG, with three different fatty acids at the stereospecifically numbered (sn) positions sn-1, sn-2, and sn-3. biomol.com

During digestion and metabolism, lipases such as pancreatic lipase exhibit positional specificity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions. nih.govaocs.org This results in the release of free fatty acids from these outer positions and a 2-monoacylglycerol (2-MAG). For this compound, this would yield free myristic acid, free butyric acid, and 2-oleoyl-glycerol. The metabolic fate of these products differs; short-chain fatty acids like butyric acid are absorbed differently than long-chain ones. nih.gov

The initial structure of a TAG synthesized in the cell is not necessarily its final form. TAG molecules can undergo significant remodeling. aocs.org This can occur through the deacylation and re-acylation of the glycerol backbone or through positional fatty acyl exchange, where fatty acids are swapped between different positions or even between different TAG molecules. nih.gov This process, known as interesterification, can alter the physical and metabolic properties of the fat. cambridge.org

Natural fats often exhibit a high degree of asymmetry. For example, in milk fat, short-chain fatty acids are found to be almost exclusively at the sn-3 position. aocs.org The structure of this compound, which has been identified in human breast milk, is consistent with this observation, featuring the short-chain butyric acid at sn-3. biomol.comaocs.orgglpbio.com This specific positioning is the result of the substrate specificities of the acyltransferases involved in its biosynthesis and is believed to have functional importance. nih.gov

Role in Lipidomics and Systems Biology Research

Advanced Lipidomics Approaches for Asymmetric Triacylglycerol Profiling

The analysis of individual TAG molecular species, particularly asymmetric isomers like 1-Myristin-2-Olein-3-Butyrin, presents considerable analytical challenges due to the vast number of possible combinations of fatty acids on the glycerol (B35011) backbone. aocs.org However, advanced lipidomics methodologies have emerged to address this complexity, broadly categorized into untargeted and targeted approaches. creative-proteomics.com

Untargeted Lipidomics for Comprehensive Triacylglycerol Species Identification

Untargeted lipidomics aims to capture a comprehensive snapshot of all detectable lipids within a biological sample, without a predefined list of targets. mdpi.com This discovery-oriented strategy is crucial for identifying novel or unexpected TAG species and for obtaining a global view of the lipidome. creative-proteomics.com

Methodologies such as high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-MS) are central to untargeted lipidomics. acs.orgmdpi.com In the context of TAGs, non-aqueous reversed-phase liquid chromatography (NARP-LC) is often employed to separate species based on their partition number, which is related to both chain length and degree of unsaturation. acs.org The use of high-resolution mass spectrometers, like the Q Exactive Orbitrap, allows for the accurate mass determination of parent ions and their fragments, facilitating the identification of the constituent fatty acids. acs.org

Targeted Lipidomics for Quantitative Analysis of Specific Triacylglycerol Isomers

In contrast to the broad survey of untargeted lipidomics, targeted lipidomics focuses on the precise and sensitive quantification of specific, predefined lipid molecules or classes. creative-proteomics.com This hypothesis-driven approach is essential for validating findings from untargeted studies and for accurately measuring the levels of specific TAG isomers like this compound.

A key technique in targeted lipidomics is tandem mass spectrometry (MS/MS), often using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method offers high sensitivity and specificity by monitoring a specific precursor ion and a characteristic fragment ion for each target analyte. For TAGs, the fragmentation pattern, specifically the neutral loss of a fatty acid from the glycerol backbone, provides structural information, including the identity and, in some cases, the position of the fatty acyl chains. nih.govnih.gov

The choice of adduct ion (e.g., [M+NH₄]⁺, [M+Na]⁺) can significantly influence the fragmentation pattern and the ability to distinguish between positional isomers. nih.gov For example, the loss of fatty acids from the sn-1 and sn-3 positions is generally favored over the loss from the sn-2 position, allowing for the differentiation of regioisomers. nih.govresearchgate.net By using calibration curves generated from synthetic standards, it is possible to achieve accurate quantification of individual TAG isomers in complex mixtures like vegetable oils. nih.gov

| Analytical Approach | Objective | Key Techniques | Output |

| Untargeted Lipidomics | Comprehensive profiling of all detectable TAGs | HPLC-HRMS (e.g., Orbitrap) | Identification of a wide range of TAG species |

| Targeted Lipidomics | Precise quantification of specific TAG isomers | UPLC-MS/MS (MRM) | Absolute or relative concentration of known TAGs |

Computational Lipidomics for Triacylglycerol Isomer Prediction and Metabolic Pathway Mapping

The vast amount of data generated by high-throughput lipidomics experiments necessitates the use of sophisticated computational tools for data processing, isomer prediction, and biological interpretation. mdpi.com Computational lipidomics plays a crucial role in translating raw mass spectral data into meaningful biological knowledge.

Various software platforms and algorithms are available for the identification and annotation of lipid species from MS data. mdpi.com For instance, deep learning models like LipidCNN can predict structural features, including sn-positional isomers. creative-proteomics.com Furthermore, computational fragmentation prediction tools can simulate the cleavage patterns of lipids, aiding in their structural elucidation. creative-proteomics.com

Beyond isomer identification, computational tools are instrumental in mapping the identified lipids onto metabolic pathways. rsc.org Databases such as KEGG and Reactome provide comprehensive maps of metabolic pathways, including those involved in TAG biosynthesis and degradation. nih.gov Software like PathoLogic can predict metabolic pathways from an organism's genome, while tools like MetaboAnalyst and 3Omics can integrate metabolomics data with other omics data to perform pathway and gene ontology enrichment analysis. nih.govsri.com This allows researchers to understand how changes in the levels of specific TAGs, such as this compound, relate to alterations in metabolic pathway activity.

Some of the computational tools used in lipidomics include:

LipidSearch: For automated identification of lipids from MS data. acs.org

MetaboAnalyst: A web-based platform for integrated omics data analysis and pathway analysis. nih.gov

KEGG (Kyoto Encyclopedia of Genes and Genomes): A database resource for understanding high-level functions and utilities of the biological system. nih.gov

PathoLogic: Predicts metabolic pathways based on genomic information. sri.com

Application of Asymmetric Triacylglycerols as Probes in Metabolic Flux Studies

Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a cell or organism, providing a dynamic view of metabolism. mdpi.com Asymmetric triacylglycerols, either naturally occurring or synthetically labeled with stable isotopes, can serve as valuable probes in these studies.

By introducing an isotopically labeled precursor, such as a ¹³C-labeled fatty acid, into a biological system, researchers can trace its incorporation into various lipid pools, including specific TAG isomers. nih.gov The rate and pattern of label incorporation provide quantitative information about the fluxes through the different pathways of TAG synthesis and turnover. nih.gov For example, the use of [U-¹³C₃]glycerol can reveal the dynamics of glycerol metabolism and its contribution to both the glycerol backbone and the fatty acid moieties of TAGs through gluconeogenesis and de novo lipogenesis. researchgate.net

The asymmetry of the TAG molecule is particularly informative. The differential labeling of fatty acids at the sn-1, sn-2, and sn-3 positions can reveal the specificities of the acyltransferases involved in TAG synthesis, such as glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidate acyltransferase (LPAAT). researchgate.net This allows for the dissection of competing metabolic pathways and the elucidation of how metabolic flux is partitioned under different physiological conditions. frontiersin.org

Integration of Triacylglycerol Lipidomics with Other Omics Data for Systems-Level Understanding

To gain a holistic understanding of the role of lipids in complex biological systems, it is essential to integrate lipidomics data with information from other "omics" disciplines, such as genomics, transcriptomics, and proteomics. nih.gov This multi-omics approach allows for the construction of comprehensive models that link changes in the lipidome to the underlying genetic and regulatory networks. diva-portal.org

For instance, by combining lipidomics data with transcriptomics, researchers can identify correlations between the levels of specific TAGs and the expression of genes involved in lipid metabolism. biologists.comnih.gov This can help to uncover the regulatory mechanisms that control TAG synthesis and remodeling. Orthogonal partial least squares (O2PLS) is a statistical method that can be used to integrate large lipidomic and transcriptomic datasets and identify key lipids and genes that are highly correlated. biologists.comnih.gov

Furthermore, integrating lipidomics with proteomics can provide insights into the functional activity of enzymes and other proteins involved in lipid metabolism. nih.gov This can help to validate findings from transcriptomics and provide a more direct link between gene expression and metabolic function. Systems biology platforms like Cytoscape can be used to visualize these complex multi-omics networks and identify key regulatory hubs. creative-proteomics.com

The integration of these diverse datasets is crucial for building predictive models of metabolic diseases and for identifying novel therapeutic targets. nih.govdiva-portal.org By understanding how the synthesis and metabolism of specific TAGs like this compound are regulated at multiple levels, researchers can develop a more complete picture of their role in health and disease.

| Omics Field | Information Provided | Example of Integration with TAG Lipidomics |

| Genomics | Genetic blueprint, variations (e.g., SNPs) | Identifying genetic variants associated with altered levels of specific TAG isomers. nih.gov |

| Transcriptomics | Gene expression levels (mRNA) | Correlating TAG profiles with the expression of genes encoding lipid metabolizing enzymes. nih.gov |

| Proteomics | Protein abundance and modifications | Linking changes in TAG composition to the levels and activity of key metabolic enzymes. nih.gov |

Advanced Research Models for Asymmetric Triacylglycerol Investigation

In Vitro Cellular Models for Dissecting Asymmetric Triacylglycerol Metabolism and Interactions

In vitro cellular models are indispensable tools for the detailed investigation of the metabolic fate and cellular interactions of specific triacylglycerols like 1-Myristin-2-Olein-3-Butyrin. Cell lines derived from metabolically active tissues, such as liver (hepatocytes) and adipose tissue (adipocytes), are commonly employed. For instance, the 3T3-L1 cell line is a well-established model for studying adipocyte differentiation and lipid metabolism. plos.org These cells can be cultured and induced to differentiate into mature adipocytes, which actively synthesize and store triacylglycerols in lipid droplets. plos.org

In a typical experimental setup to study a specific asymmetric triacylglycerol, the fatty acid precursors—in this case, myristic acid, oleic acid, and butyric acid—would be supplied to the cultured cells. Researchers can then trace the incorporation of these fatty acids into complex lipids. The use of isotope-labeled fatty acids allows for precise tracking of their metabolic pathways, from uptake and activation to their esterification into diacylglycerols and finally into triacylglycerols by enzymes like diacylglycerol acyltransferase (DGAT). nih.gov

Hepatoma cell lines, such as HepG2, are used to model hepatic lipid metabolism. nih.gov These cells can synthesize, store, and secrete triacylglycerols as part of very-low-density lipoproteins (VLDL), providing a system to study the entire process of hepatic triacylglycerol handling. nih.gov By introducing this compound or its fatty acid components to these cultures, scientists can investigate its effect on VLDL assembly and secretion, as well as its partitioning between storage in lipid droplets and oxidation.

Furthermore, cancer cell lines, like the HCT116 colon cancer line, are also utilized as they often exhibit altered lipid metabolism. biorxiv.orgchemrxiv.org Studying how an asymmetric triacylglycerol is processed in these cells can provide insights into the metabolic reprogramming that occurs in cancer. chemrxiv.org

Interactive Table:

Table 1: Common In Vitro Cellular Models for Triacylglycerol Research| Cell Line | Tissue of Origin | Key Metabolic Processes Studied | Relevant Findings for Asymmetric TAGs |

|---|---|---|---|

| 3T3-L1 | Mouse Embryo (preadipocyte) | Adipogenesis, lipid storage, insulin (B600854) signaling | Model for studying the incorporation of diverse fatty acids into storage TAGs and the regulation of lipid droplet formation. plos.org |

| HepG2 | Human Liver (hepatoma) | TAG synthesis, VLDL secretion, fatty acid oxidation | Used to investigate how the structure of TAGs influences their packaging into lipoproteins and secretion from the liver. nih.gov |

| HCT116 | Human Colon (carcinoma) | Altered lipid metabolism in cancer, cell signaling | Provides a system to study how cancer cells utilize specific TAGs for energy and building blocks, and how lipid asymmetry impacts cellular energetics. biorxiv.orgchemrxiv.orgbiorxiv.org |

Ex Vivo Organ Perfusion Models for Triacylglycerol Turnover Studies

Ex vivo organ perfusion models bridge the gap between in vitro cell cultures and in vivo studies by maintaining the complex, three-dimensional architecture and cellular heterogeneity of an entire organ. nih.gov This technique allows for the investigation of triacylglycerol metabolism in a more physiologically relevant context. tno-pharma.com Livers and intestines are commonly used organs for these studies due to their central roles in lipid absorption, synthesis, and transport. tno.nl

In a typical liver perfusion experiment, a porcine or human liver is explanted and connected to a machine that circulates a warm, oxygenated, nutrient-rich solution (perfusate), often containing red blood cells, through its vasculature. tno.nlualberta.ca This setup maintains the viability and metabolic function of the liver for several hours. tno.nl To study the turnover of this compound, this specific triacylglycerol or its constituent fatty acids can be introduced into the perfusate.

Researchers can then collect samples of the perfusate over time to measure the uptake of the compound by the liver. Additionally, bile can be collected to analyze the excretion of metabolites. Biopsies of the liver tissue can be taken at different time points to determine the rate of incorporation of the fatty acids into the liver's triacylglycerol pool and to assess changes in the lipid droplet population. tno-pharma.com This methodology is particularly useful for studying the dynamic processes of triacylglycerol synthesis, storage in lipid droplets, and secretion as VLDL, providing a comprehensive picture of hepatic lipid handling. ualberta.ca These models are also valuable for investigating how diseases like steatosis (fatty liver) affect the metabolism of specific triacylglycerols. tno.nl

Genetically Engineered Cellular and Animal Models for Elucidating Triacylglycerol Pathway Regulation

Genetically engineered models, both cellular and animal, have been instrumental in identifying the key enzymes and regulatory proteins involved in triacylglycerol metabolism. nih.gov By overexpressing or knocking out specific genes, researchers can dissect the precise roles of individual components of the metabolic pathways.

The synthesis of a triacylglycerol like this compound involves a series of enzymatic steps, with the final step being catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes, DGAT1 and DGAT2. nih.gov Studies using knockout mice have revealed that DGAT1 and DGAT2 have distinct, non-redundant roles in triacylglycerol synthesis. nih.gov For example, genetically modified mice can help elucidate how the different substrate specificities of these enzymes might influence the formation of specific asymmetric triacylglycerols.

In plant biotechnology, genetic engineering has been used to increase the accumulation of triacylglycerols in vegetative tissues, such as potato leaves. By overexpressing key genes like WRINKLED1, DIACYLGLYCEROL ACYLTRANSFERASE 1, and OLEOSIN, researchers have successfully boosted triacylglycerol content. Similar strategies could be envisioned to produce specific, high-value asymmetric triacylglycerols.

In cultured cells, technologies like CRISPR-Cas9 allow for the targeted knockout of genes involved in lipid metabolism. For instance, knocking out genes for flippases or scramblases, which maintain plasma membrane lipid asymmetry, has been shown to alter triacylglycerol and energy metabolism. biorxiv.orgbiorxiv.org Such models would be invaluable for investigating if the metabolism of this compound is linked to or affected by the lipid composition of other cellular membranes.

Interactive Table:

Table 2: Examples of Genetically Engineered Models in Triacylglycerol Research| Model System | Gene Target | Type of Modification | Key Finding |

|---|---|---|---|

| Mouse | DGAT1 / DGAT2 | Knockout | Revealed distinct physiological roles for the two DGAT enzymes in TG synthesis and energy homeostasis. nih.gov |

| Potato (Solanum tuberosum) | AtWRI1, AtDGAT1, SiOLEOSIN1 | Overexpression | Increased triacylglycerol accumulation in leaves, demonstrating the feasibility of engineering vegetative tissues for oil production. |

| Arabidopsis | ROD1 (encodes PDCT) | Mutation | Identified a key enzyme, PDCT, that controls the flux of polyunsaturated fatty acids into triacylglycerol synthesis. pnas.org |

| HCT116 Cells | ATP11A (Flippase) | Knockout (CRISPR) | Disruption of plasma membrane asymmetry led to altered triacylglycerol consumption and cellular energetics. biorxiv.orgbiorxiv.org |

Molecular Dynamics Simulations of Asymmetric Triacylglycerol Behavior in Membrane Systems

Molecular dynamics (MD) simulations offer a powerful computational lens to view the behavior of triacylglycerols at an atomic level, providing insights that are often inaccessible through experimental methods alone. plos.org These simulations model the movements and interactions of individual atoms over time, allowing for the study of the physical properties of molecules like this compound within complex lipid environments. biorxiv.org

While triacylglycerols are primarily stored in lipid droplets, they are synthesized in the endoplasmic reticulum (ER) membrane and can transiently exist within lipid bilayers. plos.org MD simulations are used to investigate the solubility and conformation of triacylglycerols within a phospholipid bilayer. plos.org Studies have shown that triacylglycerols have limited solubility in bilayers and that exceeding this limit leads to their accumulation between the two leaflets of the membrane, forming a "blister" or lens—a crucial early step in lipid droplet biogenesis. plos.orgnih.gov

Simulations of asymmetric membranes, where the lipid composition of the two leaflets differs, are particularly relevant. researchgate.netmdpi.com The presence of an asymmetric triacylglycerol like this compound, with its mix of saturated (myristic, butyric) and unsaturated (oleic) fatty acid chains, would be expected to have unique interactions within the bilayer. MD simulations can model how this specific molecule orients itself, how its different acyl chains interact with the surrounding phospholipids, and how it influences membrane properties such as thickness, curvature, and lateral pressure profiles. This information is critical for understanding how such molecules are accommodated within the ER membrane before being incorporated into a nascent lipid droplet.

Future Directions in Asymmetric Triacylglycerol Research

Development of Next-Generation Analytical Platforms for Isomeric Resolution and Throughput

A significant challenge in studying asymmetric TAGs like 1-Myristin-2-Olein-3-Butyrin is distinguishing between its various isomers. Future research will heavily rely on the development of advanced analytical platforms that can resolve these isomers with high throughput.

Currently, techniques like silver ion chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) are used. aocs.org Silver ion chromatography separates TAGs based on their degree of unsaturation, while RP-HPLC separates them by both unsaturation and chain length. aocs.org However, these methods often struggle to separate regioisomers (where the fatty acids are in different positions on the glycerol (B35011) backbone) and enantiomers (mirror-image isomers) with high efficiency. nih.govaocs.orgnih.gov

The future lies in multidimensional and advanced chromatographic techniques. Combining different separation methods, such as silver ion HPLC with RP-HPLC, can provide more detailed separation. aocs.orgedpsciences.org Supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS) is an emerging powerful tool for the simultaneous quantification of TAG regioisomers and enantiomers, offering shorter analysis times than conventional HPLC methods. researchgate.net

Furthermore, ion mobility-mass spectrometry (IM-MS) is a promising technique for separating lipid isomers, including stereoisomers and those with different double bond positions, often without the need for chemical derivatization. nih.gov The development of new chiral stationary phases for HPLC and GC will also be crucial for improving the resolution of enantiomers. nih.govaocs.org

Discovery of Novel Enzymes and Regulatory Networks Governing Asymmetric Triacylglycerol Metabolism

The synthesis and breakdown of asymmetric TAGs are controlled by a complex network of enzymes and regulatory factors. Understanding these pathways is key to understanding the biological roles of molecules like this compound.

The primary pathway for TAG synthesis is the glycerol-3-phosphate pathway, which involves a series of enzymatic reactions catalyzed by glycerol-3-phosphate acyltransferases (GPATs), 1-acylglycerol-3-phosphate acyltransferases (AGPATs), and diacylglycerol acyltransferases (DGATs). mdpi.comresearchgate.net Each of these enzyme families has multiple isoforms with tissue-specific expression patterns, suggesting a high degree of regulation. researchgate.net

Future research will focus on identifying novel enzymes involved in this pathway and understanding their substrate specificity, which is crucial for the synthesis of specific asymmetric TAGs. For instance, the discovery of novel DGAT isoforms could reveal how cells control the precise placement of fatty acids on the glycerol backbone. scite.ainih.gov

Regulatory networks involving transcription factors like peroxisome proliferator-activated receptor γ (PPARγ) and sterol-regulatory element binding protein 1 (SREBP1) are known to play a key role in controlling the expression of genes involved in TAG synthesis. mdpi.comnih.gov Future studies will aim to build more comprehensive regulatory network models, integrating data from genomics, transcriptomics, and proteomics to understand how the synthesis of specific asymmetric TAGs is controlled in different tissues and under various physiological conditions. nih.govdiva-portal.org

Investigation of Stereospecific Triacylglycerol Roles in Cell Biology and Signaling

The specific three-dimensional structure of asymmetric TAGs, including their stereochemistry, is likely critical for their biological functions. Investigating these stereospecific roles is a key future direction.

For example, the specific positioning of fatty acids in a TAG molecule can influence its interaction with enzymes and other proteins. Hormone-sensitive lipase (B570770), an important enzyme in fat breakdown, preferentially hydrolyzes ester bonds at the sn-1 and sn-3 positions of TAGs. libretexts.org This suggests that the stereochemistry of a TAG like this compound could determine its metabolic fate.

Asymmetric TAGs may also have roles in cell signaling. Diacylglycerols (DAGs), which are intermediates in TAG synthesis and products of their breakdown, are important signaling molecules that can activate protein kinase C (PKC). The specific fatty acid composition and stereochemistry of the DAGs produced from the breakdown of an asymmetric TAG could therefore influence specific signaling pathways.

Future research will utilize advanced techniques to study the interactions of specific TAG isomers with cellular components and to elucidate their roles in processes like membrane trafficking, lipid droplet formation, and intracellular signaling.

High-Throughput Synthesis and Characterization of Defined Asymmetric Triacylglycerol Standards

A major bottleneck in the research of asymmetric TAGs is the lack of pure, well-characterized standards. The ability to synthesize specific isomers of compounds like this compound is essential for analytical method development and biological studies.

Chemoenzymatic methods, which combine chemical synthesis with the use of specific enzymes, are a promising approach for the asymmetric synthesis of enantiopure TAGs. researchgate.netmdpi.commdpi.comnih.gov Lipases, such as that from Candida antarctica (CAL-B), can be used to selectively add or remove fatty acids from specific positions on the glycerol backbone, allowing for the creation of defined TAG structures. mdpi.comnih.gov

Future efforts will focus on developing high-throughput synthesis methods to create libraries of different asymmetric TAG isomers. This will involve the optimization of enzymatic reactions and the development of automated synthesis platforms.

In parallel, high-throughput characterization methods will be needed to verify the structure and purity of these synthetic standards. Techniques like HPLC coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy will be crucial. aocs.orgusda.govacs.orgresearchgate.net The development of automated data analysis pipelines will be necessary to handle the large amounts of data generated by these high-throughput approaches. researchgate.net

Predictive Modeling of Asymmetric Triacylglycerol Structures and their Biological Activities

As the amount of data on asymmetric TAGs grows, computational and predictive modeling will become increasingly important tools for understanding their structure-function relationships.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. wikipedia.orgacs.org These models can be used to predict the activity of new, unsynthesized compounds. In the context of asymmetric TAGs, QSAR models could be developed to predict properties such as their rate of metabolism by specific enzymes or their ability to activate certain signaling pathways. rjptonline.orgfarmaciajournal.com

The development of accurate QSAR models for TAGs will require the use of sophisticated molecular descriptors that can capture the three-dimensional and stereochemical features of these molecules. researchgate.net Machine learning algorithms are also being increasingly used to build more complex and predictive QSAR models. acs.org

Future research will focus on developing and validating QSAR and other predictive models for asymmetric TAGs. These models will not only help to guide the synthesis of new compounds with desired biological activities but will also provide a deeper understanding of the fundamental principles governing the biological roles of these important lipids.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 1-Myristin-2-Olein-3-Butyrin with high purity (>98%)?

- Methodological Answer : The synthesis typically involves regioselective esterification of glycerol with myristic (C14:0), oleic (C18:1), and butyric (C4:0) acids under controlled conditions. Key steps include:

- Catalytic esterification : Use lipase catalysts (e.g., immobilized Candida antarctica lipase B) to ensure positional specificity .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC to verify purity (>98%) and positional isomers .

- Characterization : Confirm structure via H/C NMR (e.g., olefinic proton shifts at δ 5.3–5.4 ppm for the oleate moiety) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. Which analytical techniques are critical for characterizing this compound in lipid matrices?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with evaporative light scattering detection (ELSD) or mass spectrometry to separate and quantify regioisomers .

- Spectroscopy : C NMR for acyl chain positional assignment (e.g., distinguishing sn-2 vs. sn-3 esterification via carbonyl carbon shifts) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to study melting/crystallization behavior, which correlates with chain-length heterogeneity .

Q. How should researchers ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods to avoid inhalation of aerosolized particles and wear nitrile gloves to prevent skin contact, as recommended in GHS-compliant safety protocols .

- Storage : Store under inert gas (argon) at –20°C to prevent oxidation of unsaturated oleate chains .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported thermodynamic properties (e.g., melting points) of this compound across studies?

- Methodological Answer :

- Standardized Protocols : Replicate measurements using calibrated DSC instruments under identical heating/cooling rates (e.g., 5°C/min) to minimize variability .

- Impurity Analysis : Quantify trace fatty acid contaminants via GC-MS, as even 1% impurities (e.g., palmitic acid) can alter phase transitions .

- Collaborative Validation : Cross-validate data with independent labs using shared reference samples to resolve discrepancies .

Q. What strategies optimize the study of this compound’s stereochemical impact on lipid bilayer interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use all-atom force fields (e.g., CHARMM36) to model sn-2 oleate’s kinked geometry and its effect on membrane curvature .

- Experimental Validation : Employ Langmuir-Blodgett troughs to measure surface pressure-area isotherms, comparing synthetic this compound with sn-isomer analogs .

Q. How can researchers reconcile conflicting data on the enzymatic hydrolysis rates of this compound in vitro vs. in vivo models?

- Methodological Answer :

- Contextual Variables : Control for pH, bile salt concentrations, and lipase isoforms (e.g., pancreatic vs. gastric lipase) to mimic physiological conditions .

- Isotopic Tracing : Use C-labeled butyrate to track hydrolysis products via LC-MS, distinguishing endogenous vs. experimental metabolites .

Data Presentation and Reproducibility

Q. What guidelines ensure rigorous reporting of this compound research for peer-reviewed journals?

- Methodological Answer :

- Experimental Detail : Follow Beilstein Journal guidelines, including full synthetic procedures, NMR/MS spectra in supplementary data, and explicit purity metrics (e.g., HPLC chromatograms) .

- Data Transparency : Publish raw DSC thermograms and MD simulation trajectories in open repositories (e.g., Zenodo) to enable replication .

Q. How should researchers structure discussion sections to address unexpected findings (e.g., atypical oxidation stability)?

- Methodological Answer :

- Hypothesis Testing : Link results to prior work (e.g., compare with 1-Palmitin-2-Olein-3-Butyrin oxidation data) and propose mechanistic explanations (e.g., myristate’s shorter chain reducing radical propagation) .

- Limitations : Acknowledge sample size (e.g., single-batch synthesis) and suggest multi-lab validation in future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.